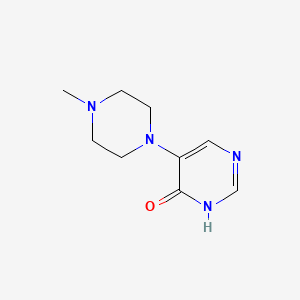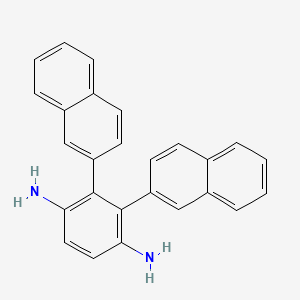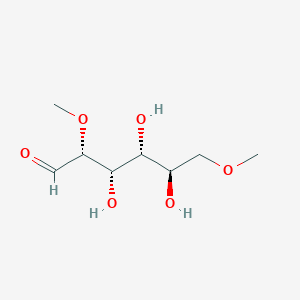
2,6-Di-o-methyl-d-glucose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Di-o-methyl-d-glucose is a derivative of glucose where the hydroxyl groups at the 2nd and 6th positions are replaced by methoxy groups. This modification alters the chemical and physical properties of the glucose molecule, making it useful in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Di-o-methyl-d-glucose typically involves the protection of the hydroxyl groups followed by selective methylation. One common method includes the use of dimethyl sulfate in a basic solution to methylate the hydroxyl groups . The reaction conditions often require anhydrous environments and controlled temperatures to ensure selective methylation.
Industrial Production Methods
Industrial production of this compound may involve large-scale methylation processes using similar reagents but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Di-o-methyl-d-glucose can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or aldehydes.
Reduction: Reduction reactions can convert it back to its original glucose form.
Substitution: The methoxy groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Acidic or basic catalysts can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Wissenschaftliche Forschungsanwendungen
2,6-Di-o-methyl-d-glucose has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving carbohydrate metabolism and enzyme interactions.
Industry: It is used in the production of biodegradable polymers and other materials.
Wirkmechanismus
The mechanism by which 2,6-Di-o-methyl-d-glucose exerts its effects involves its interaction with specific molecular targets. The methoxy groups can influence the compound’s binding affinity to enzymes and receptors, altering metabolic pathways and biological activities . The exact pathways depend on the specific application and the biological system involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3,4,6-Tetra-o-methyl-d-glucose: Another methylated derivative with different substitution patterns.
3,6-Di-o-methyl-d-glucose: Similar compound with methylation at different positions.
Uniqueness
2,6-Di-o-methyl-d-glucose is unique due to its specific methylation pattern, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specialized applications where other methylated derivatives may not be as effective .
Eigenschaften
CAS-Nummer |
16274-29-6 |
|---|---|
Molekularformel |
C8H16O6 |
Molekulargewicht |
208.21 g/mol |
IUPAC-Name |
(2R,3S,4R,5R)-3,4,5-trihydroxy-2,6-dimethoxyhexanal |
InChI |
InChI=1S/C8H16O6/c1-13-4-5(10)7(11)8(12)6(3-9)14-2/h3,5-8,10-12H,4H2,1-2H3/t5-,6+,7-,8-/m1/s1 |
InChI-Schlüssel |
OJBVKTGJVJESJJ-ULAWRXDQSA-N |
Isomerische SMILES |
COC[C@H]([C@H]([C@@H]([C@H](C=O)OC)O)O)O |
Kanonische SMILES |
COCC(C(C(C(C=O)OC)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


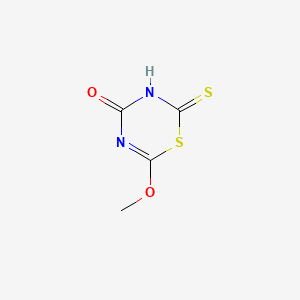
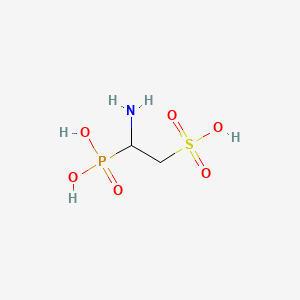
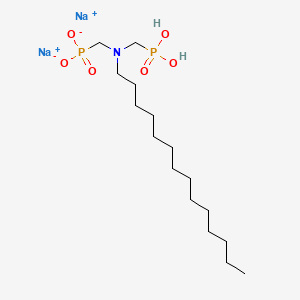
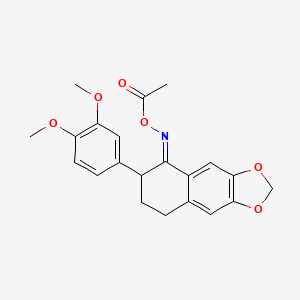
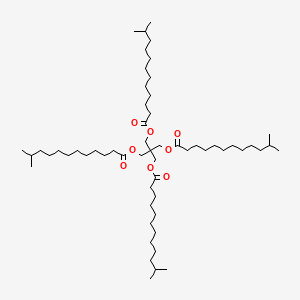


![N-[3-[(3-fluorophenyl)methylamino]-2-hydroxypropyl]benzamide](/img/structure/B15180701.png)


![5-(4-Methylpiperazin-1-YL)pyrido[2,3-B][1,5]benzothiazepine](/img/structure/B15180725.png)
![[(2R,3S,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] pentanoate](/img/structure/B15180729.png)
